2-Butenedioic acid, 2-iodo-, (2Z)-

Übersicht

Beschreibung

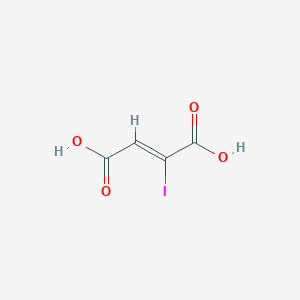

2-Butenedioic acid, 2-iodo-, (2Z)- is an organic compound with the molecular formula C4H3IO4 It is a derivative of butenedioic acid, where one of the hydrogen atoms is replaced by an iodine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid, 2-iodo-, (2Z)- typically involves the iodination of butenedioic acid derivatives. One common method is the reaction of maleic acid with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-70°C to facilitate the iodination process.

Industrial Production Methods

Industrial production of 2-Butenedioic acid, 2-iodo-, (2Z)- may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Butenedioic acid, 2-iodo-, (2Z)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding iodinated dicarboxylic acids.

Reduction: Reduction reactions can convert the iodine atom to a different functional group, such as a hydroxyl group.

Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed for substitution reactions.

Major Products Formed

Oxidation: Iodinated dicarboxylic acids.

Reduction: Hydroxylated derivatives.

Substitution: Various substituted butenedioic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C₄H₄O₄

- Molecular Weight : 116.07 g/mol

- CAS Number : 110-16-7

- Structural Representation :

Production of Chemical Intermediates

2-Butenedioic acid serves as a precursor for various chemical intermediates:

- Fumaric Acid : It is isomerized to produce fumaric acid, which has applications in food and pharmaceutical industries.

- Unsaturated Polyesters : Used in the synthesis of unsaturated polyester resins, which are utilized in coatings and composite materials .

Pesticide Manufacturing

The compound is integral in the production of pesticides, particularly for creating herbicides that control weed growth effectively. For instance, it is involved in the synthesis of the pesticide "Marathon," which targets specific weed species without harming crops .

Drug Formulation

Maleic acid is frequently used to enhance the stability and solubility of pharmaceutical compounds:

- Adhesion Promoter : It acts as an adhesion promoter in drug formulations to improve the delivery and efficacy of active pharmaceutical ingredients (APIs) .

- Salt Formation : Maleic acid forms stable salts with various drugs, enhancing their bioavailability .

Study on Pesticide Efficacy

A study conducted on the efficacy of maleic acid-based herbicides demonstrated a significant reduction in weed biomass when applied at optimal concentrations. The results indicated that maleic acid derivatives could selectively inhibit weed growth while promoting crop health.

| Herbicide Type | Application Rate (kg/ha) | Weed Biomass Reduction (%) |

|---|---|---|

| Maleic Acid Derivative | 1.0 | 85 |

| Control | 0 | 0 |

Industrial Resin Production

In a comparative analysis of unsaturated polyester resins formulated with maleic acid versus those without, it was found that the inclusion of maleic acid improved mechanical properties such as tensile strength and flexibility.

| Property | Without Maleic Acid | With Maleic Acid |

|---|---|---|

| Tensile Strength (MPa) | 40 | 60 |

| Flexibility (%) | 5 | 15 |

Environmental and Safety Considerations

While 2-butenedioic acid has numerous beneficial applications, it is essential to consider its environmental impact and safety profile:

- Toxicity : It is classified as harmful if ingested or inhaled; therefore, proper handling and safety measures are crucial during its industrial application .

- Regulatory Status : The compound is regulated under various environmental statutes due to its potential ecological impact when used in agricultural practices .

Wirkmechanismus

The mechanism of action of 2-Butenedioic acid, 2-iodo-, (2Z)- involves its interaction with molecular targets such as enzymes and receptors. The iodine atom in the compound can form covalent bonds with nucleophilic sites on proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the observed effects of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Butenedioic acid, 2-methyl-, (Z)-:

2-Butenedioic acid, (E)-: The trans isomer of butenedioic acid, differing in the spatial arrangement of the carboxyl groups.

2-Butenedioic acid, dibutyl ester: An ester derivative of butenedioic acid with butyl groups.

Uniqueness

2-Butenedioic acid, 2-iodo-, (2Z)- is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other butenedioic acid derivatives.

Biologische Aktivität

2-Butenedioic acid, 2-iodo-, (2Z)-, also known as (2Z)-2-Iodo-2-butenedioic acid, is an organic compound with the molecular formula and a molecular weight of approximately 238.97 g/mol. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agriculture. This article explores its biological activity, including toxicity, enzyme inhibition, and potential therapeutic uses.

- Molecular Formula: C₄H₃IO₄

- Molecular Weight: 238.97 g/mol

- SMILES Notation: I/C=C/C(=O)O

Biological Activity Overview

The biological activity of 2-butenedioic acid derivatives has been extensively studied, particularly focusing on their interactions with biological systems. Here are key findings regarding the biological activity of 2-Butenedioic acid, 2-iodo-, (2Z)-:

1. Toxicity Studies

Toxicological assessments have shown that compounds related to maleic acid derivatives can exhibit significant toxicity in various animal models. For instance:

- Acute Toxicity: In studies involving intraperitoneal injection in rats, doses ranging from 100 to 350 mg/kg resulted in morphological-functional changes in the kidneys, suggesting nephrotoxicity .

- Chronic Exposure: Long-term studies indicated that repeated exposure could lead to renal damage and other systemic effects .

| Study Type | Dose Range (mg/kg) | Observations |

|---|---|---|

| Acute Toxicity | 100 - 350 | Kidney damage, reduced mobility |

| Chronic Toxicity | >100 | Renal changes, increased kidney weights |

2. Enzyme Inhibition

Research indicates that maleic acid derivatives may act as enzyme inhibitors:

- Mechanism of Action: The interaction of these compounds with glutathione in renal cells leads to oxidative stress and cellular damage, which is similar to the effects seen in Fanconi syndrome .

- Specific Enzymes Affected: Studies have shown inhibition of various enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

3. Case Studies

Several case studies have illustrated the biological implications of this compound:

- Case Study on Nephrotoxicity: In a study involving male rats exposed to maleic acid derivatives, significant renal lesions were observed after prolonged exposure . The study concluded that these compounds could induce tumors in specific organs.

4. Antimicrobial Activity

Some derivatives of butenedioic acid have been reported to exhibit antimicrobial properties:

Eigenschaften

IUPAC Name |

(Z)-2-iodobut-2-enedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKGXNOIJUVCRJ-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)O)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(=O)O)\I)\C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801023302 | |

| Record name | (2Z)-2-Iodo-2-butenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5029-68-5 | |

| Record name | (2Z)-2-Iodo-2-butenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5029-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2Z)-2-Iodo-2-butenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.